Retained Inhibitory Activity Against Enfuvirtide-Resistant HIV-1 Isolates
Tifuvirtide demonstrates complete retention of inhibitory activity against enfuvirtide-resistant HIV-1 clones, a critical differentiator from first-generation fusion inhibitors. In phenotypic assays, the IC50 of tifuvirtide for both baseline and enfuvirtide-resistant follow-up clones remained below 0.05 μg/ml, indicating a complete lack of cross-resistance between the two fusion inhibitors [1]. In contrast, enfuvirtide IC50 values for resistant clones ranged from 0.6 to 12.8 μg/ml, representing a 46- to 984-fold increase relative to baseline (0.013 ± 0.010 μg/ml) [2]. This lack of cross-resistance is mechanistically attributed to tifuvirtide's distinct binding epitope on HIV-1 gp41, which lies outside the canonical enfuvirtide-interacting region [3].
| Evidence Dimension | In vitro potency against enfuvirtide-resistant HIV-1 |
|---|---|
| Target Compound Data | IC50 < 0.05 μg/ml for both baseline and enfuvirtide-resistant clones |
| Comparator Or Baseline | Enfuvirtide IC50: 0.013 ± 0.010 μg/ml (baseline) vs. 0.6–12.8 μg/ml (resistant clones) |
| Quantified Difference | Tifuvirtide retains full potency (<0.05 μg/ml); enfuvirtide potency reduced 46- to 984-fold |
| Conditions | Recombinant HIV-1 clones bearing patient-derived gp41 sequences; TZM-bl cell-based phenotypic assay |
Why This Matters
For laboratories studying enfuvirtide-resistant HIV-1 populations or developing salvage therapy strategies, tifuvirtide is the only fusion inhibitor with demonstrated quantitative retention of nanomolar potency, eliminating the confounding variable of cross-resistance.
- [1] Aquaro S, D'Arrigo R, Svicher V, et al. Genotype and Phenotype Patterns of Human Immunodeficiency Virus Type 1 Resistance to Enfuvirtide during Long-Term Treatment. Antimicrobial Agents and Chemotherapy. 2004;48(9):3253-3259. View Source
- [2] Aquaro S, D'Arrigo R, Svicher V, et al. Genotype and Phenotype Patterns of Human Immunodeficiency Virus Type 1 Resistance to Enfuvirtide during Long-Term Treatment. Antimicrobial Agents and Chemotherapy. 2004;48(9):3253-3259. View Source
- [3] DrugBank. Tifuvirtide (DB05413) - Mechanism of action. View Source
